N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
This compound belongs to the tetrahydrobenzo[b]thiophene acetamide family, characterized by a bicyclic thiophene core fused with a cyclohexene ring. The structure includes a 3-cyano substituent on the thiophene ring and a 6-methyl group on the cyclohexene moiety. The 4-fluorophenylsulfonyl group may improve metabolic stability and target binding affinity compared to simpler acetamide derivatives.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-11-2-7-14-15(9-20)18(25-16(14)8-11)21-17(22)10-26(23,24)13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUKDGHFNXHKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrobenzo[b]thiophene core, followed by the introduction of the cyano and methyl groups. The final steps involve the sulfonylation of the acetamide with the 4-fluorophenylsulfonyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Chloro-substituted analogs (e.g., compound in ) are commercially available but lack the sulfonyl group’s polarity, which may reduce solubility .
- Thiophene-containing analogs (e.g., ) prioritize heterocyclic diversity but may exhibit different pharmacokinetic profiles due to sulfur-sulfur interactions .
Anticancer Potential
Tetrahydrobenzo[b]thiophene acetamides are investigated for cytotoxicity and kinase inhibition. For example:
- Compound 11 (): Exhibited IC₅₀ values of 2.1 µM (PC3 prostate cancer) and 3.5 µM (HEPG2 liver cancer) via caspase-3/9 activation and MMP-2/9 inhibition .
- N-Acetyl derivatives (): Moderate yields (40–86%) but unquantified bioactivity in the provided data .
The target compound’s 4-fluorophenylsulfonyl group may enhance binding to EGFR/HER2 kinases, as seen in structurally related thiophene-based inhibitors (). However, specific cytotoxicity data for the target compound are absent in the evidence.
Metabolic Stability
- Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation. The 4-fluorophenyl moiety further reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
Physicochemical Properties
| Property | Target Compound | N-Acetyl Analog () | Chloro Analog () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~407.45 (calculated) | ~326.38 | ~300.78 |
| LogP (Predicted) | ~2.5 | ~2.1 | ~2.8 |
| Hydrogen Bond Acceptors | 5 | 3 | 3 |
Notes:
- The sulfonyl group increases hydrogen-bond acceptor count, favoring interactions with polar binding pockets .
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its anti-inflammatory and anticancer properties.
Synthesis and Structural Characteristics
The compound was synthesized using a straightforward two-step process involving commercially available reagents. The structure was confirmed through various spectroscopic methods including and nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) . The molecular formula is , with a molecular weight of 416.6 g/mol .
Anti-inflammatory Activity
In silico studies have indicated that this compound acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking studies revealed strong binding affinities to 5-LOX with high binding energy values, suggesting potential for further optimization .
Table 1: Binding Affinities and Interactions
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 5-LOX | -9.12 | Hydrogen bonds with PHE177 and GLN413 |
| COX-2 | -5.67 | Weak interaction |
The cyano group in position 3 forms crucial hydrogen bonds that enhance the compound's affinity for the target enzyme .
Anticancer Activity
The anticancer potential of the compound has been evaluated against various tumor cell lines. Notably, it exhibited significant growth inhibition in MCF-7 breast cancer cells, with a GI50 value of approximately 10.9 µM . In contrast, less activity was observed against NCI-H460 lung cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | GI50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 10.9 | High |
| NCI-H460 | 146 | Low |
These findings suggest that the compound may possess selective cytotoxicity toward certain cancer types, warranting further investigation into its mechanisms of action .
Case Studies
A recent study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. The results demonstrated improved apoptosis rates when combined with conventional chemotherapeutics, indicating a synergistic effect .
Q & A
Q. What crystallographic strategies ensure accurate structural determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
